2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a phenyl group, a nitrile group, and a sulfanyl group linked to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylacetophenone with thiourea to form the corresponding thioamide. This intermediate is then reacted with 2-bromo-6-phenylpyridine-3-carbonitrile under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.
2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Contains a cyclopenta[b]pyridine ring, which may affect its chemical properties and applications.
Uniqueness
2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitrile and a sulfanyl group allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H16N2OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H16N2OS/c1-15-7-9-17(10-8-15)20(24)14-25-21-18(13-22)11-12-19(23-21)16-5-3-2-4-6-16/h2-12H,14H2,1H3 |
InChI Key |
UBSGRYFBBYTKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.